molecular formula C21H22N4O4S B2480976 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 941877-51-6

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2480976
CAS RN: 941877-51-6
M. Wt: 426.49
InChI Key: OHJGYRHGMJFBOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, similar to the compound , typically involves multi-step chemical reactions starting from simple precursors. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts have been synthesized from the reaction of methyl anthranilate with aryl-oxadiazolines in a one-step process (Chau, Saegusa, & Iwakura, 1982). Similarly, 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) derivatives were synthesized through a series of reactions starting from 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1′-cyclopentane) (Markosyan et al., 2000).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic quinazoline core, which may be substituted at various positions to yield different derivatives. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are employed to confirm the structures of synthesized compounds. For instance, the structure of a related compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Scientific Research Applications

Quinazoline Derivatives in Pharmacology

Quinazoline derivatives, closely related to the compound , have been extensively studied for their potential as pharmacological agents. For instance, N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives showed promise as diuretic, antihypertensive, and anti-diabetic agents in rats (Rahman et al., 2014). These findings highlight the diverse therapeutic potential of quinazoline-based compounds in treating various health conditions.

Antimicrobial Potential

New quinazolines have demonstrated significant antimicrobial properties. For instance, certain newly synthesized quinazoline compounds exhibited antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007). This indicates the potential of quinazoline derivatives as effective antimicrobial agents.

Anticonvulsant and Analgesic Properties

Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some compounds in this category showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013). This suggests a potential application of quinazoline derivatives in neurological disorders and pain management.

Potential in Antitumor Research

Some quinazoline derivatives have been studied for their antitumor activities. For example, thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid were synthesized and tested as inhibitors of tumor cell growth in culture, indicating their potential as antitumor agents (Forsch, Wright, & Rosowsky, 2002).

Synthesis Techniques

The synthesis techniques for such compounds are also a significant area of research. For example, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones has been achieved by reacting ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide (Mohebat, Raja, & Mohammadian, 2015). This demonstrates the evolving methodologies in synthesizing quinazoline derivatives.

properties

IUPAC Name

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-29-11-10-23-19(27)15-8-6-14(7-9-15)12-25-20(28)16-4-2-3-5-17(16)24-21(25)30-13-18(22)26/h2-9H,10-13H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJGYRHGMJFBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

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